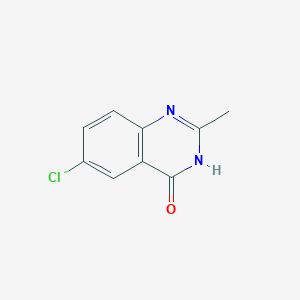

6-Chloro-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-chloro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQUCPOLAQEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221610 | |

| Record name | 6-Chloro-2-methyl-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7142-09-8 | |

| Record name | 6-Chloro-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7142-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methyl-4(1H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007142098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7142-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-methyl-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-METHYL-3H-QUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-chloro-2-methyl-4(1H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS45Y37JND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one from 2-Amino-4-chlorobenzoic Acid

This guide provides a comprehensive technical overview for the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and field-proven insights necessary for successful synthesis, optimization, and characterization.

Strategic Overview: The Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged heterocyclic moiety renowned for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The strategic incorporation of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly modulate the pharmacological profile of the resulting molecule.

The most common and reliable approach for synthesizing 2-methyl-substituted quinazolin-4(3H)-ones begins with the corresponding anthranilic acid derivative.[2] This guide will focus on a robust, two-step synthesis commencing with 2-amino-4-chlorobenzoic acid.[3][4][5] The overarching strategy involves an initial acylation of the amino group, followed by a cyclization and condensation sequence to construct the final heterocyclic ring.

The Synthetic Pathway: From Anthranilic Acid to Quinazolinone

The synthesis is logically divided into two primary stages: the formation of an N-acyl intermediate and its subsequent cyclization to the target quinazolinone.

Step 1: Acylation of 2-Amino-4-chlorobenzoic Acid

The initial and critical step is the acylation of the amino group of 2-amino-4-chlorobenzoic acid using acetic anhydride. This reaction forms the key intermediate, 2-acetamido-4-chlorobenzoic acid.

Causality and Rationale: The primary purpose of this acylation is twofold. First, it introduces the acetyl group (-COCH₃), which will ultimately become the C2-methyl group and the C2-carbon of the quinazolinone ring. Second, converting the primary amine to a secondary amide (acetamido group) modifies its reactivity, priming it for the subsequent intramolecular cyclization step. This is a standard and highly effective method for preparing N-acyl anthranilic acids.[6]

Caption: Overall Synthetic Pathway

Experimental Protocol: Synthesis of 2-Acetamido-4-chlorobenzoic Acid

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorobenzoic acid (1 equivalent).

-

Solvent/Reagent Addition: Add acetic anhydride (approximately 3-4 mL per gram of starting material).[6]

-

Reaction Conditions: Gently warm the mixture on a hot plate. The solid should completely dissolve.

-

Heating: Heat the reaction mixture to a gentle boil and maintain this temperature for 15-20 minutes.

-

Quenching: Allow the flask to cool to room temperature. Cautiously add a small volume of cold water (e.g., 2 mL) to quench the excess acetic anhydride. Note: This can be an exothermic reaction.

-

Isolation: The product, 2-acetamido-4-chlorobenzoic acid, will often precipitate upon cooling and addition of water. If not, further cooling in an ice bath may be required. Collect the solid by vacuum filtration, wash with cold water, and air dry. The crude product is often of sufficient purity for the next step.

Step 2: Dehydrative Cyclization to this compound

This step is the cornerstone of the synthesis, where the heterocyclic ring system is constructed. It proceeds via a benzoxazinone intermediate. A highly employed method for 4(3H)-quinazolinone synthesis involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to yield the corresponding 1,3-benzoxazin-4-one.[7] This intermediate is then treated with an amine source to furnish the final quinazolinone.[2]

Causality and Rationale: Heating the 2-acetamido-4-chlorobenzoic acid, typically with excess acetic anhydride, induces an intramolecular cyclization via dehydration. This forms the highly reactive 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone is susceptible to nucleophilic attack.[8] Introducing a source of ammonia (such as ammonium acetate, aqueous ammonia, or formamide) leads to the opening of the oxazinone ring, followed by recyclization and dehydration to yield the thermodynamically stable this compound.

Experimental Protocol: Synthesis of this compound

-

Intermediate Formation: Place the crude 2-acetamido-4-chlorobenzoic acid (1 equivalent) in a round-bottom flask. Add acetic anhydride (2-3 equivalents) and heat the mixture under reflux for 1-2 hours. This step forms the benzoxazinone intermediate. The intermediate is often not isolated due to its susceptibility to hydrolysis.[8]

-

Ammonia Addition: After cooling the mixture slightly, add a source of ammonia. A common and effective method is to add ammonium acetate (2-3 equivalents) and resume heating.

-

Reaction Conditions: Reflux the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice or into cold water.

-

Precipitation: The solid product, this compound, will precipitate out of the aqueous solution.

-

Purification: Collect the crude product by vacuum filtration. The primary method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Optimization and Alternative Methodologies

Trustworthiness Through Self-Validation: A robust protocol must account for potential deviations and offer pathways for optimization. The yield and purity of the final product are highly dependent on reaction conditions.

| Parameter | Recommendation | Rationale & Potential Issues |

| Temperature | 130-160°C for cyclization | Temperatures that are too low may result in incomplete reaction and accumulation of the N-acyl intermediate. Excessively high temperatures can lead to degradation and side reactions.[9] |

| Reaction Time | 2-5 hours for cyclization | Insufficient time leads to low conversion. Monitor by TLC to determine the optimal endpoint and avoid byproduct formation from prolonged heating.[8] |

| Stoichiometry | Excess acetic anhydride & ammonia source | Using an excess of acetic anhydride in the cyclization step helps to drive the reaction towards the benzoxazinone intermediate. An excess of the ammonia source ensures efficient conversion to the final quinazolinone. |

Microwave-Assisted Synthesis: To enhance reaction efficiency, reduce reaction times, and align with green chemistry principles, microwave-assisted synthesis is a powerful alternative to conventional heating.[10][11] Reactions can often be completed in minutes rather than hours, frequently with improved yields and purity.[10] The general two-step process remains the same, but the heating is performed in a dedicated microwave reactor, allowing for rapid and uniform heating of the reaction mixture.[11]

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is essential. A combination of spectroscopic and physical methods should be employed.

Caption: General Experimental and Analytical Workflow

| Analytical Technique | Expected Observations for this compound |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

| ¹H-NMR | Expect characteristic signals for the aromatic protons on the quinazolinone ring, a singlet for the C2-methyl group, and a broad singlet for the N-H proton. The splitting patterns of the aromatic protons will confirm the substitution pattern. |

| ¹³C-NMR | Signals corresponding to the carbonyl carbon (C4), the carbons of the heterocyclic ring, the aromatic carbons, and the methyl carbon should be observed at their characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch (typically ~1690 cm⁻¹), N-H stretching vibrations, and bands corresponding to the aromatic C-H and C=C bonds.[12] |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of C₉H₇ClN₂O (194.62 g/mol ). |

Conclusion

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is a well-established and reliable procedure that serves as a gateway to a wide array of potentially bioactive molecules. By understanding the mechanistic underpinnings of the acylation and cyclization steps, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the pure product. The methodologies described herein, from the classical thermal approach to modern microwave-assisted techniques, provide a robust toolkit for chemists in the pharmaceutical and life sciences industries. Rigorous analytical characterization is the final, indispensable step to validate the successful synthesis of this valuable heterocyclic compound.

References

-

Musiol, R. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 63-69. Retrieved from [Link]

-

Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MOLECULES. Retrieved from [Link]

-

Al-Ostath, A., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]

-

(2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]

-

(n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Retrieved from [Link]

-

(n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]

-

Matić, S., et al. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Retrieved from [Link]

-

(n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Retrieved from [Link]

-

(2025). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Request PDF. Retrieved from [Link]

-

(n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

-

(n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. Retrieved from [Link]

-

(n.d.). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. PMC - NIH. Retrieved from [Link]

-

(2025). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Retrieved from [Link]

-

(n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. Retrieved from [Link]

-

(2006). Reaction of anthranilic acid amides with cyclic anhydrides. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Retrieved from [Link]

-

(2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. Semantic Scholar. Retrieved from [Link]

-

(n.d.). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H). NIH. Retrieved from [Link]

-

(n.d.). Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones. PMC - NIH. Retrieved from [Link]

-

(n.d.). QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. Retrieved from [Link]

-

(2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

(2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. Retrieved from [Link]

-

(n.d.). (PDF) 2-Amino-4-chlorobenzoic acid. ResearchGate. Retrieved from [Link]

-

(n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

(n.d.). Experiment 8 - Amide Preparation. WebAssign. Retrieved from [Link]

-

(2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. ResearchGate. Retrieved from [Link]

-

(2024). Chitosan-Supported CuI-Catalyzed Cascade Reaction of 2-Halobenzoic Acids and Amidines for the Synthesis of Quinazolinones. ResearchGate. Retrieved from [Link]

-

(2025). COOH of the tollowing reaction sequence is (HHCOCH - - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1. Filo. Retrieved from [Link]

-

(n.d.). This compound. ChemUniverse. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. goldbio.com [goldbio.com]

- 5. 2-Amino-4-chlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. webassign.net [webassign.net]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 6-Chloro-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1] A thorough understanding of their physicochemical characteristics is paramount for optimizing their synthesis, formulation, and biological evaluation.

Chemical Identity and Core Properties

This compound is a substituted quinazolinone with a chlorine atom at the 6-position and a methyl group at the 2-position of the quinazoline core.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | ChemUniverse[2] |

| Molecular Weight | 194.62 g/mol | ChemUniverse[2] |

| CAS Number | 7142-09-8 | ChemUniverse[2] |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 | PubChem[3] |

| InChIKey | AZUYHQKRJBCZNZ-UHFFFAOYSA-N | PubChem[3] |

Structural Elucidation: A Spectroscopic Overview

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from closely related quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methyl protons, and the N-H proton of the quinazolinone ring. The aromatic protons will likely appear as a set of multiplets or doublets in the range of δ 7.0-8.5 ppm, with their coupling patterns influenced by the chlorine substituent. The methyl group protons at the C2 position would present as a sharp singlet around δ 2.5 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (C4) typically in the range of δ 160-165 ppm. The carbon atoms of the aromatic ring will resonate between δ 115-150 ppm. The methyl carbon at C2 will appear at a more upfield position, generally around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O (amide) stretching vibration (around 1670-1690 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 194.62). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Physicochemical Parameters

These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Estimated Value | Rationale/Source |

| Melting Point | ~230-280 °C | Based on the melting points of 2-methylquinazolin-4(3H)-one (231 °C) and 6-chloro-2-phenylquinazolin-4(3H)-one (276.9-279.0 °C).[4] |

| Solubility | Soluble in DMSO; Sparingly soluble in ethanol; Poorly soluble in water. | General solubility characteristics of quinolinone derivatives.[5] DMSO is a common solvent for dissolving a wide range of organic compounds.[6] |

| pKa | Weakly basic | The quinazoline ring system is known to be weakly basic.[7][8] |

| LogP | ~2.0 - 3.0 | Calculated logP for similar quinazolinone derivatives suggests a moderate lipophilicity.[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of 2-methyl-4(3H)-quinazolinones involves a two-step process starting from the corresponding anthranilic acid.[9][10]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

-

To a round-bottom flask, add 5-Chloro-2-aminobenzoic acid (1 equivalent).

-

Add an excess of acetic anhydride (2-3 equivalents).

-

Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

-

The resulting solid is the intermediate, 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the crude 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea).[9]

-

Add an ammonia source, such as ammonium acetate or aqueous ammonia (excess).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold ethanol or water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Analytical Methodologies

Purity Determination Workflow

Caption: Workflow for the purity determination of the synthesized compound.

Key Analytical Techniques

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the synthesis and to get a preliminary assessment of the purity. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity determination. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is typically used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the purity and the molecular weight of the compound in a single analysis.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a foundational understanding for its application in research and development. The provided synthetic and analytical protocols offer a practical starting point for chemists working with this important class of molecules. As with any chemical compound, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

References

-

CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. (2024). The Austrian Journal of Technical and Natural Sciences, (7-8), 26-30. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Beilstein Journal of Organic Chemistry, 14, 2376-2387. [Link]

- Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69.

-

Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... - ResearchGate. (n.d.). Retrieved from [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES - Digital Archive. (n.d.). Retrieved from [Link]

-

6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. (n.d.). Retrieved from [Link]

-

6-chloro-2-methyl-4-phenylquinazoline - C15H11ClN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

Davlatboev, M., Allabergenova, S., Zulpanov, F., Yakubov, U., Tojiboev, A., & Sattarov, T. (2025). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 144–147. [Link]

-

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | C15H10ClFN2 | CID 189667 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - ChemUniverse. (n.d.). Retrieved from [Link]

-

Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2018, 395637. [Link]

-

Roopan, S. M., et al. (2011). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2645. [Link]

-

Chen, C. Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 11(11), 1509. [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 801. [Link]

-

El-Hashash, M. A., & El-Gendy, A. M. (2017). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Journal of Heterocyclic Chemistry, 54(4), 2135-2152. [Link]

-

Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ppublishing.org [ppublishing.org]

- 5. benchchem.com [benchchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. derpharmachemica.com [derpharmachemica.com]

1H NMR and 13C NMR spectroscopic data of 6-Chloro-2-methylquinazolin-4(3H)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold utilized in the development of therapeutic agents, owing to the diverse biological activities of its derivatives.[1] Unambiguous structural characterization is the cornerstone of chemical synthesis and drug discovery, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical technique for elucidation in solution. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to serve as an authoritative resource for researchers, offering not just spectral data, but also the underlying principles of signal assignment, causality behind experimental choices, and a robust, self-validating protocol for data acquisition.

Molecular Structure and Spectroscopic Rationale

The interpretation of NMR spectra is fundamentally linked to the molecule's electronic and topological structure. The quinazolinone core presents a bicyclic aromatic system with varied electronic environments, further influenced by the electron-withdrawing chloro group at the C-6 position, the methyl group at C-2, and the lactam functionality. These features result in a highly dispersed and informative NMR spectrum.

Below is the IUPAC-numbered structure of this compound, which will be used for all subsequent spectral assignments.

Caption: IUPAC Numbering of this compound.

¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent capable of stabilizing the predominant keto (amide) tautomer and engaging in hydrogen bonding.[2]

Summary of ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.37 | br s | - | 1H | N3-H |

| 7.95 | d | 2.0 Hz | 1H | C5-H |

| 7.74 | dd | 8.4, 2.0 Hz | 1H | C7-H |

| 7.55 | d | 8.4 Hz | 1H | C8-H |

| 2.32 | s | - | 3H | C2-CH ₃ |

| (Source: 400 MHz spectrum in DMSO-d₆)[3] |

In-Depth Signal Analysis

-

N3-H Proton (δ 12.37): The signal corresponding to the amide proton appears as a broad singlet significantly downfield.[3] Its breadth is a classic indicator of moderate-to-rapid chemical exchange with residual water in the DMSO-d₆ solvent.[2] The downfield shift is attributed to the deshielding effects of the adjacent carbonyl group and its involvement in intermolecular hydrogen bonding. This assignment is unequivocally confirmed by a D₂O exchange experiment, wherein the addition of a few drops of D₂O to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[2]

-

Aromatic Protons (δ 7.55 - 7.95): The three protons on the chlorinated benzene ring exhibit a characteristic splitting pattern.

-

H-5 (δ 7.95): This proton appears as a doublet with a small coupling constant (J = 2.0 Hz). This splitting arises from meta-coupling to H-7. The significant downfield shift is due to the anisotropic deshielding effect of the adjacent C4-carbonyl group.

-

H-7 (δ 7.74): This signal is a doublet of doublets, the most complex in the aromatic region. It is split by its ortho neighbor H-8 (larger coupling, J = 8.4 Hz) and its meta neighbor H-5 (smaller coupling, J = 2.0 Hz), confirming their relative positions.[3]

-

H-8 (δ 7.55): This proton is a doublet due to ortho-coupling with H-7 (J = 8.4 Hz). It is the most upfield of the aromatic protons, being furthest from the electron-withdrawing chloro and carbonyl groups.

-

-

Methyl Protons (δ 2.32): The three protons of the methyl group at the C-2 position appear as a sharp singlet.[3] The absence of coupling is expected as there are no adjacent protons. Its chemical shift is typical for a methyl group attached to an sp²-hybridized carbon within a heterocyclic system.

¹³C NMR Spectroscopic Data and Interpretation

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments and provides insight into their electronic nature.

Summary of ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 160.7 | C4 | Carbonyl carbon, characteristically downfield. |

| 154.9 | C2 | Attached to two electronegative nitrogen atoms. |

| 147.6 | C8a | Quaternary carbon at the ring junction. |

| 134.3 | C7 | CH carbon, deshielded by adjacent nitrogen and chloro-group influence. |

| 130.0 | C6 | Quaternary carbon directly attached to the electronegative Cl atom. |

| 128.8 | C5 | CH carbon, deshielded by the adjacent carbonyl group. |

| 124.6 | C8 | CH carbon, least influenced by withdrawing groups. |

| 121.8 | C4a | Quaternary carbon at the ring junction, shielded relative to C8a. |

| 21.4 | C2-C H₃ | Aliphatic methyl carbon, characteristically upfield. |

| (Source: 100 MHz spectrum in DMSO-d₆; assignments based on analogous structures and established substituent effects)[3] |

In-Depth Signal Analysis

-

Carbonyl Carbon (C4, δ 160.7): The signal at δ 160.7 ppm is unambiguously assigned to the C4 carbonyl carbon. Its position in the far downfield region is a hallmark of carbonyl groups due to the strong deshielding effect of the double-bonded oxygen atom.[3]

-

Aromatic and Heterocyclic Carbons (δ 121.8 - 154.9):

-

C2 (δ 154.9): This carbon is significantly deshielded as it is bonded to two nitrogen atoms within the pyrimidinone ring.

-

Quaternary Carbons (C8a, C6, C4a): C8a (δ 147.6) and C4a (δ 121.8) are the bridgehead carbons. C6 (δ 130.0) is assigned based on the direct attachment of the chlorine atom, which has a strong deshielding (ipso) effect.[3]

-

Protonated Aromatic Carbons (C7, C5, C8): The assignments of C7 (δ 134.3), C5 (δ 128.8), and C8 (δ 124.6) are based on established substituent chemical shift (SCS) effects. The chemical shifts correlate well with the proton assignments, where carbons attached to more deshielded protons generally resonate further downfield.

-

-

Methyl Carbon (δ 21.4): The upfield signal at δ 21.4 ppm is assigned to the methyl carbon, consistent with an sp³-hybridized carbon attached to an aromatic system.[3]

Experimental Protocols for Data Acquisition

Adherence to a standardized protocol is critical for reproducibility and data integrity. The following section details a field-proven methodology for acquiring high-quality NMR spectra of this compound.

Overall Workflow

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Transfer the resulting solution into a standard 5 mm NMR tube.[2]

-

-

Spectrometer Setup (e.g., 400 MHz):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming of the magnetic field to optimize homogeneity, maximizing the lock level and achieving sharp, symmetrical peaks.[2]

-

-

¹H NMR Spectrum Acquisition:

-

Parameters:

-

Spectral Width: -2 to 14 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 (to ensure good signal-to-noise)

-

-

Rationale: A 2-second relaxation delay is sufficient for most protons in small molecules, ensuring quantitative integration. 8-16 scans provide a high-quality spectrum in a short amount of time.[4]

-

-

¹³C NMR Spectrum Acquisition (Proton Decoupled):

-

Parameters:

-

Spectral Width: 0 to 200 ppm

-

Pulse Angle: 45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or higher

-

-

Rationale: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio. Proton decoupling is used to simplify the spectrum to singlets and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[4]

-

-

Confirmatory D₂O Exchange Experiment:

-

After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the tube and gently shake to mix.

-

Re-insert the sample, re-lock, and re-shim if necessary.

-

Acquire a second ¹H spectrum using the same parameters.

-

Analysis: Compare the "before" and "after" spectra. The signal for the exchangeable N3-H proton should either disappear or be significantly attenuated.[2] This provides a self-validating system for its assignment.

-

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy, supported by a robust experimental protocol, provides an unambiguous and comprehensive characterization of this compound. The data and interpretations presented in this guide are foundational for scientists engaged in quality control, reaction monitoring, and the rational design of new chemical entities based on this important heterocyclic core. The cross-validation between the two types of spectra and the use of confirmatory experiments like D₂O exchange ensure the highest degree of scientific integrity and trustworthiness in structural elucidation.

References

- Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone. (2025). Benchchem.

- Supporting Information for [Title of Paper]. [Journal Name].

- Supporting information for [Title of Paper]. The Royal Society of Chemistry.

- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (2025). Benchchem.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry.

Sources

Mass spectrometry analysis of 6-Chloro-2-methylquinazolin-4(3H)-one

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-2-methylquinazolin-4(3H)-one

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the structural characterization of a molecule is the bedrock upon which all subsequent research is built. Quinazolinone scaffolds are of perennial interest due to their vast therapeutic potential, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The subject of this guide, this compound, represents a core structure whose purity, stability, and metabolic fate must be rigorously understood. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural insight.[3][4]

This document is not a mere recitation of protocols. It is a distillation of field-proven experience, designed to guide researchers and drug development professionals through the causality of analytical choices. We will explore not just the "how," but the critical "why" behind each step—from sample preparation to the intricate dance of ions within the mass spectrometer. Our objective is to build a self-validating analytical system, where each piece of data corroborates the next, leading to an unambiguous structural confirmation and a deeper understanding of the molecule's behavior.

Part 1: Foundational Analysis - Sample Preparation and Liquid Chromatography

The adage "garbage in, garbage out" is acutely true in mass spectrometry. The quality of your data is inextricably linked to the quality of your sample preparation and chromatographic separation. The primary goal is to isolate the analyte from interfering matrix components and present it to the ion source in a compatible solvent system, ensuring robust and reproducible ionization.[5][6]

Physicochemical Properties of the Analyte

A successful analysis begins with understanding the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Appearance | White Solid | [7] |

| CAS Number | 7142-09-8 |

Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

For complex matrices like plasma or reaction mixtures containing significant impurities, a simple "dilute-and-shoot" approach is often insufficient. SPE provides a robust method for sample cleanup and concentration.[5][6][8]

Objective: To isolate this compound from a complex sample matrix, removing salts, polar impurities, and macromolecules.

Methodology:

-

Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 100 mg/1 mL). The nonpolar C18 stationary phase is ideal for retaining the moderately nonpolar quinazolinone structure.

-

Conditioning: Condition the cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water. This activates the C18 chains and ensures proper interaction with the analyte.[6]

-

Sample Loading: Dilute the sample 1:1 with 5% methanol in water and load it onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min). The aqueous environment promotes the retention of the analyte on the C18 sorbent.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water. This step is crucial for removing highly polar impurities and salts that did not retain on the sorbent, without prematurely eluting the target analyte.[6]

-

Elution: Elute the target analyte with 1 mL of acetonitrile. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it from the column.

-

Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 200 µL of 50:50 water:acetonitrile with 0.1% formic acid) for injection. This ensures good peak shape and compatibility with the mass spectrometer's ion source.

Experimental Protocol: LC Method for Analyte Separation

The liquid chromatography step separates the target analyte from any remaining impurities prior to its introduction into the mass spectrometer.[3][4]

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation [M+H]⁺ in positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient ensures that compounds with a range of polarities are eluted efficiently. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns, compatible with standard ESI sources. |

| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

Visualization: The Analytical Workflow

The following diagram illustrates the complete process from sample receipt to data acquisition.

Caption: Overall workflow from sample preparation to LC-MS data acquisition.

Part 2: Unveiling the Molecule - High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for confirming the identity of a compound. Its ability to measure mass with high accuracy (typically <5 ppm error) allows for the confident determination of a molecule's elemental formula.[10][11][12]

Full Scan (MS1) Analysis: Confirming Identity

In the first stage of analysis (MS1), the instrument scans a range of mass-to-charge (m/z) ratios to detect all ions eluting from the LC column. For this compound, we expect to see the protonated molecule, [M+H]⁺.

The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two peaks for the molecular ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. This pattern is a powerful diagnostic tool.

| Ion Species | Isotope | Calculated Exact Mass (Da) | Expected m/z |

| [M+H]⁺ | C₉H₈³⁵ClN₂O⁺ | 195.0320 | 195.0320 |

| [M+H]⁺ | C₉H₈³⁷ClN₂O⁺ | 197.0290 | 197.0290 |

By measuring the m/z to four decimal places, an HRMS instrument like an Orbitrap or Q-ToF can distinguish the analyte's elemental formula from other potential formulas that might have the same nominal mass.[12][13] For example, a measured m/z of 195.0318 would strongly confirm the C₉H₈³⁵ClN₂O⁺ formula.

Part 3: Deconstructing the Molecule - Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps to elucidate its structure by breaking it apart and analyzing the pieces.[11] In this process, the precursor ion of interest (e.g., m/z 195.0320) is isolated, energized through collision-induced dissociation (CID) with an inert gas, and the resulting fragment (product) ions are detected.[14] The fragmentation pattern serves as a structural fingerprint.

Proposed Fragmentation Pathway

The fragmentation of quinazolinone derivatives is often governed by the stability of the heterocyclic ring system and the nature of its substituents.[15] Based on established chemical principles, a plausible fragmentation pathway for protonated this compound is proposed below. Protonation is likely to occur on the N3 nitrogen or the carbonyl oxygen, activating the molecule for fragmentation.

-

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds is the neutral loss of CO (28 Da). This would lead to a stable, five-membered ring fragment.

-

Loss of Acetonitrile (CH₃CN): Cleavage of the quinazolinone ring can result in the neutral loss of the 2-methyl and N3 portion as acetonitrile (41 Da).

-

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA-type cleavages. This could involve the scission of the pyrimidinone ring, leading to characteristic fragments.

Visualization: Fragmentation of this compound

The following diagram details the proposed fragmentation cascade from the protonated precursor ion.

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the target analyte.

Summary of Key Fragments

The interpretation of the MS/MS spectrum relies on matching observed product ions to these predicted fragments.

| Ion | Proposed Formula | Calculated m/z | Origin |

| Precursor | C₉H₈ClN₂O⁺ | 195.0320 | [M+H]⁺ |

| Fragment A | C₈H₈ClN₂⁺ | 167.0371 | [M+H - CO]⁺ |

| Fragment B | C₇H₅ClO⁺ | 140.0027 | [M+H - CH₃CN]⁺ |

| Fragment C | C₆H₅Cl⁺ | 112.0078 | [Fragment B - CO]⁺ |

This systematic approach, combining high-resolution precursor data with logical fragmentation analysis, provides a robust and defensible structural elucidation.

Conclusion

The comprehensive mass spectrometric analysis of this compound is a multi-faceted process that demands both rigorous experimental technique and sound interpretive logic. By integrating optimized sample preparation, high-resolution chromatographic separation, and detailed structural analysis via HRMS and MS/MS, researchers can achieve an unequivocal characterization of this important pharmaceutical scaffold. The methodologies and insights presented in this guide provide a framework for obtaining high-quality, defensible data essential for advancing drug discovery and development programs.

References

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Retrieved from [Link]

-

Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]

-

Krauss, M., Singer, H., & Hollender, J. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 943-952. Retrieved from [Link]

-

Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]

-

Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. Retrieved from [Link]

-

Li, Y., & Yuan, Z. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development & Delivery. Retrieved from [Link]

-

Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(4), 915-926. Retrieved from [Link]

-

Van Breemen, R. B., & Li, Y. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 162, 22-29. Retrieved from [Link]

-

Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 13(7), 931-939. Retrieved from [Link]

-

Bio-Rad. (2024). Essential Guide to LCMS Sample Preparation Techniques. Bio-Rad. Retrieved from [Link]

-

SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]

-

Jemal, M., & Ouyang, Z. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Current Pharmaceutical Analysis, 3(1), 1-14. Retrieved from [Link]

-

De Bleye, C., & Dehon, E. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. Retrieved from [Link]

-

de Souza, G. G., & Varella, M. T. (2022). Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

-

Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry, 8(4). Retrieved from [Link]

-

Prieto, A., & Zuloaga, O. (2006). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 25(2), 93-103. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Proceedings of the 58th ASMS Conference on Mass Spectrometry and Allied Topics. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(2). Retrieved from [Link]

-

Gapeeva, A. (2014). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2018). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science, 8(1), 062-070. Retrieved from [Link]

-

Kang, P., & Le, B. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry, 24(3), 321-327. Retrieved from [Link]

-

Wang, Y., & Liu, Z. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(6), 6352-6364. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

Luo, H., & Song, B. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752. Retrieved from [Link]

-

Jackson, G. (2017). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Forensic Chemistry, 5, 63-72. Retrieved from [Link]

-

Altamura, S., & Bertamino, A. (2021). Synthesis and Functional Proteomics Evaluation of Quinazolin-4-One Derivatives as Proteasome Inhibitors. Mendeley Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone. Retrieved from [Link]

-

Chen, Y., & Li, Y. (2018). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2018, 8561239. Retrieved from [Link]

-

Fassihi, A., & Abedi, D. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 8(1), 37-45. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. Retrieved from [Link]

-

Liu, Y., & Song, F. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 793. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-chloro-1-methyl-4-phenyl-2(1H)-quinazolinone. Retrieved from [Link]

Sources

- 1. Synthesis and Functional Proteomics Evaluation of Quinazolin-4-One Derivatives as Proteasome Inhibitors_Proteomics data_Part 3 - Mendeley Data [data.mendeley.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

- 6. opentrons.com [opentrons.com]

- 7. benchchem.com [benchchem.com]

- 8. bib.irb.hr:8443 [bib.irb.hr:8443]

- 9. organomation.com [organomation.com]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 15. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

A Technical Guide to the Infrared (IR) Spectrum of 6-Chloro-2-methylquinazolin-4(3H)-one

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone scaffolds are recognized as "privileged structures" due to their wide range of biological activities.[1] Accurate structural characterization is paramount for quality control, synthesis validation, and regulatory compliance. This document details the theoretical basis for the principal vibrational modes of the molecule, presents a validated experimental protocol for acquiring high-resolution spectra via Attenuated Total Reflectance (ATR)-FTIR, and offers a comprehensive interpretation of the resulting spectral data. Key absorption bands corresponding to the amide, aromatic, and alkyl functional groups are assigned and discussed, providing a definitive spectroscopic fingerprint for this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the quinazolinone class of fused heterocyclic compounds. The quinazolinone ring system is a core component in numerous pharmacologically active molecules, exhibiting properties that range from anticonvulsant to anticancer.[2] The specific substitutions on this scaffold—a chloro group at position 6, a methyl group at position 2, and the characteristic keto-enol tautomerism of the 4(3H)-one structure—impart a unique physicochemical profile.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules.[3] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated that reveals the vibrational frequencies of the covalent bonds within the molecule. Each functional group (e.g., C=O, N-H, C-Cl) possesses a characteristic vibrational frequency, making the IR spectrum a unique molecular "fingerprint." This guide serves as a detailed reference for researchers and drug development professionals for the verification and characterization of this compound.

Theoretical Principles of Key Vibrational Modes

The IR spectrum of this compound is dominated by the vibrational modes of its constituent functional groups. Understanding the expected frequency ranges for these groups is foundational to accurate spectral interpretation.

-

Amide Group (Secondary Amide, Lactam): The molecule contains a cyclic secondary amide (lactam) moiety. This group gives rise to several characteristic and diagnostically significant peaks.

-

N-H Stretching: The N-H bond stretch typically appears as a medium-to-strong, somewhat broad band in the 3370–3170 cm⁻¹ region.[4] The broadening is a result of intermolecular hydrogen bonding in the solid state.

-

C=O Stretching (Amide I Band): The carbonyl (C=O) stretch is one of the most intense and sharp absorptions in the entire spectrum, typically occurring between 1680 and 1630 cm⁻¹.[4][5] Its precise position is sensitive to conjugation and hydrogen bonding.

-

N-H Bending (Amide II Band): This in-plane bend is a valuable confirmatory peak for secondary amides, appearing as a strong band between 1570 and 1515 cm⁻¹. The combination of the Amide I and Amide II bands is a clear indicator of the secondary amide group.[4]

-

-

Aromatic System: The fused benzene ring exhibits several characteristic vibrations.

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100–3000 cm⁻¹ range.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the ring produces a series of medium-to-strong bands in the 1600–1450 cm⁻¹ region. Quinazoline derivatives, in particular, show strong bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[6]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from C-H "oop" bending. The exact position is highly diagnostic of the substitution pattern on the aromatic ring.[7][8]

-

-

Alkyl and Other Groups:

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for solid powders, requiring minimal sample preparation and ensuring excellent sample-to-sample reproducibility.

Instrumentation and Setup

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-bounce diamond ATR crystal.

-

Software: Instrument control and data processing software (e.g., OMNIC, Spectrum).

-

Environment: A controlled laboratory environment with stable temperature and humidity.

Step-by-Step Methodology

-

Instrument Preparation: Purge the spectrometer's optical bench with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning (Causality): Before each measurement, meticulously clean the diamond crystal surface. This step is critical to prevent cross-contamination and ensure the spectrum is solely representative of the target analyte.

-

Wipe the crystal with a lint-free swab soaked in spectroscopic-grade isopropanol or ethanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition (Validation): Collect a background spectrum of the clean, empty ATR crystal. This measurement accounts for the absorbance of the crystal and the ambient atmosphere. It is a self-validating step that is subtracted from the sample spectrum to yield the true absorbance of the sample.

-

Scan Parameters: 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the diamond crystal.

-

Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a strong, high-quality evanescent wave and, consequently, a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip as described in Step 2.

Spectral Analysis and Interpretation

The IR spectrum of this compound provides a detailed structural fingerprint. The expected characteristic absorption bands are summarized below and correspond to the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3250 - 3150 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam) |

| ~3080 - 3030 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2960 - 2850 | Weak | C-H Stretch (asymmetric & symmetric) | Methyl Group (-CH₃) |

| ~1680 - 1660 | Very Strong, Sharp | C=O Stretch (Amide I Band) | Secondary Amide (Lactam) |

| ~1620 - 1600 | Strong | C=C and C=N Ring Stretch | Quinazolinone Core |

| ~1570 - 1550 | Strong | N-H Bend (Amide II Band) & C=C Stretch | Secondary Amide & Aromatic |

| ~1480 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| ~850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (Substituted) |

| ~780 - 740 | Medium | C-Cl Stretch | Aryl Halide |

Key Interpretive Points:

-

The most prominent feature will be the exceptionally strong and sharp Amide I (C=O) band around 1670 cm⁻¹ .[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

A broad feature centered around 3200 cm⁻¹ is characteristic of the N-H stretch , with broadening caused by solid-state hydrogen bonding.[10][11]

-

The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds , while weaker peaks just below 3000 cm⁻¹ are attributable to the methyl C-H bonds .[12]

-

A series of strong peaks between 1620 cm⁻¹ and 1450 cm⁻¹ confirms the vibrations of the fused aromatic and heterocyclic ring system.[6]

-

A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending, which is influenced by the ring's substitution pattern. The C-Cl stretch is also expected in the lower frequency fingerprint region.[8]

Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for the characterization of this compound using FTIR spectroscopy.

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound presents a unique and verifiable fingerprint defined by strong absorptions from its secondary amide group and characteristic bands from its substituted aromatic system. The intense Amide I band near 1670 cm⁻¹, coupled with the N-H stretch above 3100 cm⁻¹ and the complex pattern of ring vibrations between 1620-1450 cm⁻¹, provides unequivocal evidence of the compound's core structure. This technical guide provides the theoretical foundation and a robust experimental protocol for researchers to reliably acquire and interpret the IR spectrum, ensuring structural confirmation and material purity in a drug discovery and development context.

References

-

Mihai, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Various Authors. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Multidisciplinary Digital Publishing Institute. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Mathew, B., et al. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available at: [Link]

-

Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. Available at: [Link]

-

Unspecified Author. (n.d.). The features of IR spectrum. Course Hero. Available at: [Link]

-

University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

Al-Hilfi, Z. H. H., et al. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]

-

Unspecified Author. (2025). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Fourier transform infrared (FTIR) spectrum of N‐heterocyclic carbene (NHC) precursor and catalyst 2 (a). ResearchGate. Available at: [Link]

-

Culbertson, H., et al. (n.d.). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Gireesh, M., et al. (2022). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. MDPI. Available at: [Link]

-

NIST. (n.d.). 6-Chloro-2-methylquinoline. NIST WebBook. Available at: [Link]

-

Al-Deeb, O. A., et al. (n.d.). Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. PubMed. Available at: [Link]

-

ChemUniverse. (n.d.). This compound. Available at: [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Available at: [Link]

-

Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methylquinazolin-4-(3H)-one. Der Pharma Chemica. Available at: [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. Available at: [Link]

-

Various Authors. (n.d.). Time evolution of absorption spectra of quinazoline derivatives. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 6-chloro-2-methyl-4-quinolinol. Available at: [Link]

-

SpectraBase. (n.d.). 6-Choloro-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. Available at: [Link]

-

SpectraBase. (n.d.). 2-methyl-7-nitro-1H-quinazolin-4-one. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 6-Chloro-2-methylquinazolin-4(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the crystal structure of 6-Chloro-2-methylquinazolin-4(3H)-one, a member of the quinazolinone family of heterocyclic compounds. Quinazolinones are a significant class of molecules in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

While a specific public domain crystal structure for this compound is not yet available, this guide will leverage crystallographic data from closely related analogues to provide a robust predictive model of its solid-state architecture. We will delve into the probable synthesis, the established methodology for obtaining diffraction-quality crystals, and the anticipated structural features that govern its physicochemical and biological behavior.

Synthesis and Crystallization: Forging the Building Blocks

The synthesis of this compound typically proceeds via a cyclization reaction involving a substituted anthranilic acid derivative.[4][5] A common and efficient route is the reaction of 5-chloro-2-aminobenzoic acid with acetic anhydride to form an intermediate benzoxazinone, which is subsequently reacted with ammonia or a nitrogen source to yield the final quinazolinone product.[5]

Experimental Protocol: Synthesis of this compound

-

Step 1: Acetylation of 5-Chloro-2-aminobenzoic Acid. To a solution of 5-chloro-2-aminobenzoic acid in a suitable solvent (e.g., pyridine or glacial acetic acid), add acetic anhydride dropwise at room temperature.

-

Step 2: Formation of the Benzoxazinone Intermediate. Heat the reaction mixture under reflux for a specified period to facilitate the cyclization and formation of 2-methyl-6-chloro-4H-3,1-benzoxazin-4-one. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 3: Amination to form the Quinazolinone Ring. Upon completion, the intermediate is not isolated. The reaction mixture is cooled, and an excess of an ammonia source (e.g., ammonium acetate or bubbling ammonia gas) is introduced.

-

Step 4: Cyclization and Precipitation. The mixture is heated again to promote the ring-opening of the benzoxazinone and subsequent cyclization to form this compound. The product often precipitates out of the solution upon cooling.

-

Step 5: Purification and Recrystallization. The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and then recrystallized from a solvent system such as ethanol, methanol, or a mixture of solvents to obtain high-purity crystals suitable for analysis.[6]